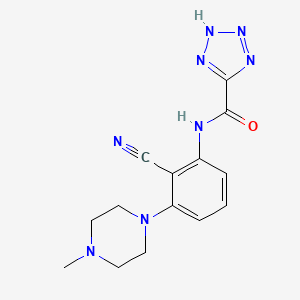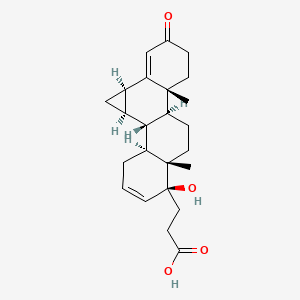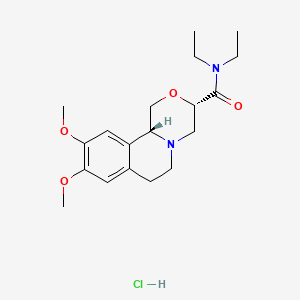
Clorhidrato de 4-(dimetilamino)fenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of DMAP-related compounds often involves the use of DMAP·HCl as a catalyst or intermediate. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, showcasing its utility in facilitating chemical reactions through a detailed mechanism involving the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of DMAP and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of a DMAP derivative was determined, highlighting the role of non-covalent interactions in the supramolecular chemistry of such compounds (Ullah, Khan, Zhang, Xiang, Chen, & Li, 2023).
Chemical Reactions and Properties
DMAP undergoes a variety of chemical reactions, showcasing its versatility. It has been found to autoxidize readily above neutrality, a process accelerated by oxyhaemoglobin, forming the 4-(N,N-dimethylamino)phenoxyl radical. This radical is unstable and decays to form p-benzoquinone and dimethylamine, illustrating DMAP's reactivity and the formation of significant by-products (Eyer & Lengfelder, 1984).
Physical Properties Analysis
The solubility, thermal behavior, and laser damage threshold of DMAP derivatives, such as 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP), have been characterized, providing insights into their physical properties relevant for material science applications (Karthick et al., 2019).
Chemical Properties Analysis
The chemical properties of DMAP, such as its behavior as an electron donor for photosystem I and its redox properties, have been explored. It enhances photosynthetic oxygen uptake and hydrogen peroxide formation, demonstrating its redox activity coupled to proton transfer and oxygen reduction (Youngman, Eyer, & Elstner, 1980).
Aplicaciones Científicas De Investigación
Antídoto para la intoxicación por cianuro
El clorhidrato de 4-dimetilaminofenol se utiliza principalmente como antídoto para la intoxicación por cianuro . Funciona induciendo la metahemoglobinemia, lo que permite que la metahemoglobina se una a los iones de cianuro, neutralizando así sus efectos tóxicos y restaurando la respiración celular normal . Este compuesto es particularmente eficaz cuando se administra por vía intravenosa en una dosis de 250 mg .
Tratamiento de la toxicidad por sulfuro de hidrógeno
Las investigaciones han demostrado que el clorhidrato de 4-dimetilaminofenol también es eficaz en el tratamiento de la toxicidad por sulfuro de hidrógeno . De manera similar a su acción contra el cianuro, funciona generando metahemoglobina, que se une al sulfuro de hidrógeno, reduciendo su toxicidad.
Investigación Farmacológica
En farmacología, el clorhidrato de 4-dimetilaminofenol se estudia por sus posibles aplicaciones terapéuticas y su interacción con varios sistemas biológicos . Su papel en la creación de metahemoglobina es de particular interés en el desarrollo de tratamientos para afecciones causadas por agentes tóxicos.
Química Analítica
El clorhidrato de 4-dimetilaminofenol se utiliza en química analítica para la cuantificación y detección de varias especies químicas . Su reactividad y propiedades de cambio de color tras la oxidación o reducción lo convierten en un reactivo valioso en ensayos colorimétricos y otras técnicas analíticas.
Investigación Bioquímica
En bioquímica, este compuesto se utiliza para estudiar las vías bioquímicas y los mecanismos de acción de los agentes formadores de metahemoglobina . Ayuda a comprender los procesos metabólicos y la toxicidad orgánica asociada a la metahemoglobinemia.
Aplicaciones Industriales
El clorhidrato de 4-dimetilaminofenol también encuentra aplicaciones en entornos industriales, donde se utiliza como agente protector debido a sus propiedades antioxidantes . También forma parte de los compuestos utilizados en investigación, industria o entornos domésticos.
Mecanismo De Acción
Target of Action
4-(Dimethylamino)phenol hydrochloride, also known as 4-Dimethylaminophenol hydrochloride or Phenol, 4-(dimethylamino)-, hydrochloride, is primarily used as an antidote for cyanide poisoning . The primary target of this compound is the ferric heme found in cytochrome aa3, a terminal oxidative respiratory enzyme .
Mode of Action
The compound works by generating methemoglobin . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . When methemoglobin is formed in excess of total body cytochrome aa3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .
Biochemical Pathways
The biochemical pathway affected by 4-(dimethylamino)phenol hydrochloride involves the conversion of ferrous heme within hemoglobin to the ferric form (methemoglobin) by methemoglobin-generating agents . This conversion allows the cyanide ion to bind to methemoglobin, thereby restoring normal cellular respiration .
Pharmacokinetics
It has been shown to be effective when given intramuscularly . Intravenous injection is recommended in a dose of 250 mg .
Result of Action
The result of the action of 4-(dimethylamino)phenol hydrochloride is the restoration of normal cellular respiration in the presence of cyanide poisoning . By generating methemoglobin, it allows the cyanide ion to bind to methemoglobin instead of the ferric heme in cytochrome aa3, thereby unblocking oxygen consumption and oxidative phosphorylation .
Action Environment
The action of 4-(dimethylamino)phenol hydrochloride can be influenced by environmental factors. For instance, the administration of 4-(dimethylamino)phenol hydrochloride should be avoided intramuscularly due to the probability of muscular necrosis after injection . Therefore, the route of administration and the environment in which the drug is administered can significantly impact its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
4-Dimethylaminophenol hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of methemoglobin. This compound interacts with ferrohemoglobin, converting it to ferrihemoglobin (methemoglobin) by catalytic transfer of electrons. The oxidized form of 4-Dimethylaminophenol hydrochloride binds to compounds possessing free SH groups, terminating the electron transfer process . This interaction is vital in detoxifying cyanide and hydrogen sulfide by binding the toxic ions to methemoglobin, thus preventing them from inhibiting cellular respiration.
Cellular Effects
4-Dimethylaminophenol hydrochloride has significant effects on various cell types and cellular processes. It influences cell function by inducing the formation of methemoglobin, which can bind to cyanide ions and restore normal cellular respiration. This compound also affects cellular metabolism by increasing the pyruvate concentration in blood, likely due to lactate-induced methemoglobin reduction . Additionally, 4-Dimethylaminophenol hydrochloride can cause mild hemolysis and changes in lactate dehydrogenase levels, indicating its impact on red blood cells and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Dimethylaminophenol hydrochloride involves its ability to generate methemoglobin. This compound oxidizes ferrohemoglobin to ferrihemoglobin, which can then bind to cyanide ions, forming a stable complex that prevents cyanide from inhibiting cytochrome aa3 in the mitochondrial respiratory chain . This action restores oxidative phosphorylation and ATP production, crucial for cellular energy metabolism. The compound’s interaction with free SH groups further stabilizes the methemoglobin formation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylaminophenol hydrochloride change over time. The compound is known to be stable and effective in generating methemoglobin shortly after administration. Its effects on cellular function, such as hemolysis and changes in enzyme levels, tend to normalize within a week . The stability and degradation of 4-Dimethylaminophenol hydrochloride are crucial for its sustained efficacy in detoxifying cyanide and hydrogen sulfide.
Dosage Effects in Animal Models
The effects of 4-Dimethylaminophenol hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively generates methemoglobin without causing significant adverse effects. Higher doses can lead to toxic effects such as hemolysis, increased bilirubin, and iron concentrations . In dogs, intramuscular injection of 4-Dimethylaminophenol hydrochloride at 3.25 mg/kg resulted in reversible symptoms like local pain and fever, while higher doses required careful monitoring to avoid toxicity .
Metabolic Pathways
4-Dimethylaminophenol hydrochloride is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into various compounds, including glucuronides, sulfates, and thioethers . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its efficacy and toxicity. The formation of reactive intermediates during its metabolism can lead to potential organ toxicity, particularly in the liver and kidneys .
Transport and Distribution
The transport and distribution of 4-Dimethylaminophenol hydrochloride within cells and tissues are critical for its function. The compound is rapidly absorbed and distributed in the bloodstream, where it interacts with hemoglobin to form methemoglobin . Its distribution between plasma and erythrocytes is influenced by its short lifetime within red blood cells, where it is quickly cooxidized with oxyhemoglobin . This rapid distribution ensures its prompt action in detoxifying cyanide and hydrogen sulfide.
Subcellular Localization
4-Dimethylaminophenol hydrochloride’s subcellular localization is primarily within red blood cells, where it interacts with hemoglobin to form methemoglobin . The compound’s activity is directed towards the cytoplasm, where it exerts its effects on cellular respiration and detoxification processes. The presence of targeting signals or post-translational modifications that direct 4-Dimethylaminophenol hydrochloride to specific compartments or organelles has not been extensively studied, but its primary action remains within the cytoplasm of erythrocytes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Dimethylaminophenol hydrochloride involves the reaction between 4-Dimethylaminophenol and hydrochloric acid.", "Starting Materials": [ "4-Dimethylaminophenol", "Hydrochloric acid" ], "Reaction": [ "Dissolve 4-Dimethylaminophenol in water.", "Add hydrochloric acid to the solution.", "Heat the mixture to reflux.", "Cool the mixture to room temperature.", "Collect the precipitate by filtration.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is 4-Dimethylaminophenol hydrochloride." ] } | |
Número CAS |
5882-48-4 |
Fórmula molecular |
C8H12ClNO |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H |
Clave InChI |
FGBQWWREKHAJIX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)O.Cl |
SMILES canónico |
C[NH+](C)C1=CC=C(C=C1)O.[Cl-] |
Otros números CAS |
5882-48-4 |
Números CAS relacionados |
619-60-3 (Parent) |
Sinónimos |
4-(dimethylamino)phenol 4-dimethylaminophenol 4-dimethylaminophenol hydrochloride 4-dimethylaminophenol oxalate (1:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Dimethylaminophenol hydrochloride counteract cyanide poisoning?
A1: While the exact mechanism isn't detailed in the provided abstract [], 4-Dimethylaminophenol hydrochloride, often used in its sulfate salt form as a methemoglobin-forming agent, likely functions similarly to nitrite in this context. Methemoglobin formers like nitrites are known to work by oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+). Cyanide binds with high affinity to ferric iron (Fe3+), so the generated methemoglobin acts as an alternative binding site, effectively competing with cytochrome oxidase for cyanide. This sequestration allows the enzyme to function and prevents the cytotoxic effects of cyanide. []
Q2: How does the efficacy of 4-Dimethylaminophenol hydrochloride compare to other cyanide poisoning treatments in the study?
A2: Unfortunately, the abstract provided [] does not include specific data on the efficacy of 4-dimethylaminophenol hydrochloride in comparison to hydroxylamine and nitrite. Further investigation into the full text of the study would be necessary to answer this question and provide a more comprehensive understanding of the relative effectiveness of each compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



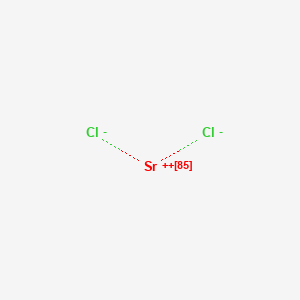
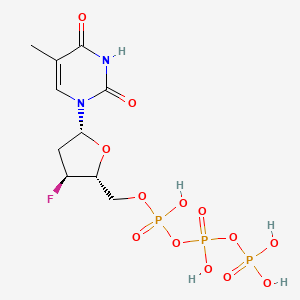

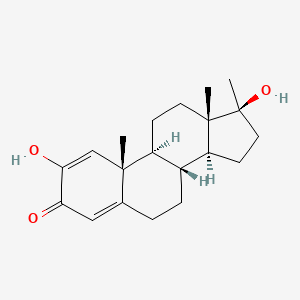

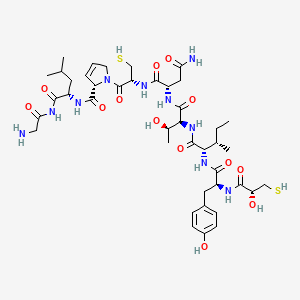
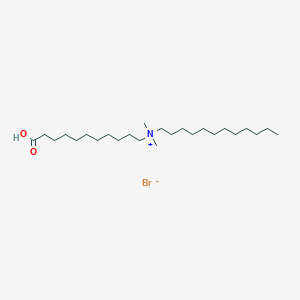
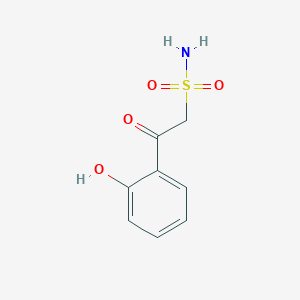

![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)
